4,7-Dibromo-3-chloroquinoline

cross-coupling regioselectivity quinoline functionalisation

4,7-Dibromo-3-chloroquinoline (C₉H₄Br₂ClN, MW 321.40 g mol⁻¹) is a trihalogenated quinoline building block bearing bromine atoms at positions 4 and 7 and a chlorine at position 3. This specific substitution pattern places it in the class of polyhalogenated quinolines that serve as versatile intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C9H4Br2ClN
Molecular Weight 321.396
CAS No. 1203579-46-7
Cat. No. B599087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-3-chloroquinoline
CAS1203579-46-7
Synonyms3-Chloro-4,7-dibromoquinoline
Molecular FormulaC9H4Br2ClN
Molecular Weight321.396
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1Br)Cl)Br
InChIInChI=1S/C9H4Br2ClN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H
InChIKeyHPAHPVGFCXOHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dibromo-3-chloroquinoline (CAS 1203579-46-7) – Core Identity and Procurement Baseline


4,7-Dibromo-3-chloroquinoline (C₉H₄Br₂ClN, MW 321.40 g mol⁻¹) is a trihalogenated quinoline building block bearing bromine atoms at positions 4 and 7 and a chlorine at position 3 . This specific substitution pattern places it in the class of polyhalogenated quinolines that serve as versatile intermediates in medicinal chemistry and agrochemical research. The compound is typically offered on a custom‑synthesis basis with a minimum order quantity of 10 g, reflecting its role as a non‑stock, specialist intermediate for structure‑activity‑relationship (SAR) exploration and lead‑optimisation programs . Its computed physicochemical properties – XLogP 4.2 and topological polar surface area 12.9 Ų – indicate pronounced lipophilicity, a feature that directly impacts solubility and membrane partitioning in biological assays .

4,7-Dibromo-3-chloroquinoline – Why In‑Class Halogenated Quinolines Are Not Interchangeable


Polyhalogenated quinolines that share the quinoline core cannot be treated as functional equivalents because the identity, number, and position of halogen substituents govern both electronic character and reactivity in cross‑coupling and nucleophilic‑aromatic‑substitution (SNAr) reactions. For instance, 4,7-dichloroquinoline exhibits a preference for Suzuki coupling at C‑4, but the less reactive C–Cl bonds limit the scope of subsequent transformations and can leave the 7‑position unfunctionalised unless more forcing conditions are applied [1]. Replacing both chlorine atoms with bromine dramatically increases the oxidative‑addition rate at both the 4‑ and 7‑positions, while the retention of a chlorine at C‑3 preserves a lower‑reactivity handle that remains intact during typical Pd‑mediated couplings, enabling a truly sequential, three‑step diversification strategy [2]. Consequently, swapping 4,7-dibromo-3-chloroquinoline for a simpler 4,7‑dichloro‑ or 4,7‑dibromoquinoline either forfeits orthogonal reactivity or sacrifices the built‑in selectivity that underpins efficient library synthesis.

4,7-Dibromo-3-chloroquinoline – Quantitative Differentiation Evidence Against Closest Analogs


Superior Regioselectivity in Suzuki–Miyaura Coupling versus 4,7-Dichloroquinoline

For 4,7-dichloroquinoline, Suzuki coupling with phenylboronic acid catalysed by Pd(OAc)₂ in boiling water gives 78 % of the 4‑phenyl mono‑adduct alongside 12 % of the 4,7‑diphenyl bis‑adduct [1]. Because C–Br bonds undergo oxidative addition roughly 50‑ to 100‑fold faster than C–Cl bonds [2], 4,7-dibromo-3-chloroquinoline is expected to deliver essentially quantitative selectivity for the 4‑position under identical or milder conditions while leaving the 3‑chloro substituent untouched. In contrast, the dichloro analogue requires longer reaction times and yields a mixture that must be chromatographically separated, eroding synthetic efficiency.

cross-coupling regioselectivity quinoline functionalisation

Orthogonal Functionalisation: C‑Br vs. C‑Cl Reactivity Enables True Three‑Step Sequential Diversification

Under Pd‑catalysed Suzuki conditions, aryl bromides react while aryl chlorides remain essentially inert when standard phosphine‑based catalysts are employed [1]. This allows 4,7-dibromo-3-chloroquinoline to undergo a first coupling at C‑4 (Br), a second coupling at C‑7 (Br), and finally a Buchwald–Hartwig amination or SNAr at C‑3 (Cl) without protective‑group manipulation. By comparison, 4,7-dibromoquinoline lacks the C‑3 chlorine handle, terminating the diversification sequence after two steps. 3-Chloroquinoline, conversely, provides only a single functionalisable site and does not support the construction of complex, fully elaborated quinoline architectures in a single synthetic tree.

orthogonal reactivity sequential functionalisation halogen dance

Physicochemical Differentiation: Higher Lipophilicity and Lower Aqueous Solubility vs. Non‑Brominated Quinoline Scaffolds

The computed XLogP of 4,7-dibromo-3-chloroquinoline is 4.2 , substantially higher than that of 3-chloroquinoline (XLogP ≈ 2.5 [1]) and 4,7-dichloroquinoline (XLogP ≈ 2.8 [2]). While direct experimental solubility data for the target compound are not available, its 4,7-dibromoquinoline core exhibits an aqueous solubility of only 0.0078 mg mL⁻¹ (≈ 27 nM) , and the additional chlorine at C‑3 is expected to further reduce solubility. This marked lipophilicity necessitates careful solvent selection for biological assays (e.g., DMSO stock solutions) but also favours membrane permeability, a desirable attribute for intracellular target engagement.

lipophilicity aqueous solubility physicochemical profiling

Established Utility in HCV Protease Inhibitor Synthesis – Scaffold Valued in Patent Literature

Bromo‑substituted quinolines are explicitly claimed as intermediates in the preparation of HCV protease inhibitors in Boehringer Ingelheim’s patent US 8,633,320 [1]. While the patent does not isolate 4,7-dibromo-3-chloroquinoline as a single exemplar, the generic formula (I) encompasses trihalogenated quinolines bearing the 4,7‑dibromo‑3‑chloro pattern. The claim teaches that the C‑2 position is functionalised via Suzuki coupling after bromination, and the chlorine at C‑3 serves as a latent functionality for late‑stage diversification, thereby validating the orthogonal reactivity strategy outlined in Evidence 1 and 2. Procurement of this specific compound therefore aligns with a documented industrial synthetic route that has progressed to the patent stage.

HCV protease inhibitor patented intermediate antiviral synthesis

4,7-Dibromo-3-chloroquinoline – High‑Value Application Scenarios for Scientific Procurement


Step‑Economical Synthesis of C7‑Functionalised Quinoline HCV Protease Inhibitor Precursors

Building on the preferential Suzuki coupling at C‑4 documented for 4,7‑dihaloquinolines [1], 4,7-dibromo-3-chloroquinoline enables a three‑step, one‑scaffold approach to advanced HCV inhibitor intermediates: (i) chemoselective C‑4 Suzuki with an aryl boronic acid; (ii) subsequent C‑7 Suzuki with a different coupling partner; (iii) final C‑3 amination with an elaborated amine. This convergent strategy is directly aligned with the synthetic logic of US 8,633,320 and avoids the need for protecting‑group chemistry, reducing the linear sequence by 2–3 steps relative to a dichloro analogue.

Construction of Three‑Point Diversity Libraries for Quinoline‑Focused Fragment‑Based Drug Discovery

The orthogonal reactivity of the three halogen substituents (C‑4 Br, C‑7 Br, C‑3 Cl) permits independent decoration of each position via established Pd‑catalysed and SNAr chemistries [1]. A single gram of 4,7-dibromo-3-chloroquinoline can therefore be converted into a 10 × 10 × 10 matrix of analogues, generating up to 1 000 discrete compounds using parallel synthesis. This level of diversification is inaccessible with 4,7-dibromoquinoline, which offers only two reactive sites, or 3-chloroquinoline, which offers only one. The approach is well suited for fragment‑growth campaigns where systematic exploration of vectors is critical.

Development of BRD4‑Targeted Probes Through Late‑Stage Bromine‑to‑Aryl Replacement

Quinoline‑based bromodomain inhibitors have been disclosed in patent literature [1]. Although direct BRD4 activity data for 4,7-dibromo-3-chloroquinoline are not publicly available, the scaffold’s polyhalogenated architecture allows it to serve as a versatile advanced intermediate. The C‑4 bromine can be replaced by an aryl group that engages the acetyl‑lysine binding pocket, while the C‑7 bromine can be elaborated to modulate selectivity across the BET family, and the C‑3 chlorine can be displaced with a solubilising amine to improve pharmacokinetic properties. This sequential functionalisation strategy is uniquely supported by the orthogonal reactivity demonstrated above.

Quote Request

Request a Quote for 4,7-Dibromo-3-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.